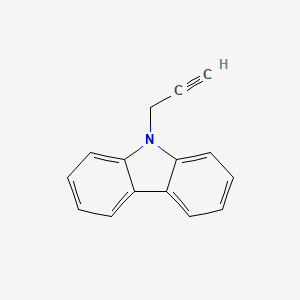9-(prop-2-yn-1-yl)-9H-carbazole
CAS No.: 4282-77-3
Cat. No.: VC1969163
Molecular Formula: C15H11N
Molecular Weight: 205.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4282-77-3 |
|---|---|
| Molecular Formula | C15H11N |
| Molecular Weight | 205.25 g/mol |
| IUPAC Name | 9-prop-2-ynylcarbazole |
| Standard InChI | InChI=1S/C15H11N/c1-2-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h1,3-10H,11H2 |
| Standard InChI Key | LIBFASXXGGLDFB-UHFFFAOYSA-N |
| SMILES | C#CCN1C2=CC=CC=C2C3=CC=CC=C31 |
| Canonical SMILES | C#CCN1C2=CC=CC=C2C3=CC=CC=C31 |
Introduction
Chemical Identity and Structure
Basic Information
9-(Prop-2-yn-1-yl)-9H-carbazole is characterized by the following identifiers:
| Parameter | Value |
|---|---|
| CAS Number | 4282-77-3 |
| Molecular Formula | C15H11N |
| Molecular Weight | 205.25 g/mol |
| IUPAC Name | 9-prop-2-ynylcarbazole |
| Other Names | 3-(N-carbazolyl)-1-propyne, 9-(2-propynyl)-9H-carbazole, N-propargyl carbazole |
Structural Information
The compound consists of a tricyclic carbazole core with a propargyl group attached to the nitrogen atom. The carbazole moiety contains two benzene rings fused to a central pyrrole ring, creating a planar aromatic system .
| Structural Parameter | Description |
|---|---|
| Standard InChI | InChI=1S/C15H11N/c1-2-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h1,3-10H,11H2 |
| Standard InChIKey | LIBFASXXGGLDFB-UHFFFAOYSA-N |
| SMILES | C#CCN1C2=CC=CC=C2C3=CC=CC=C31 |
| Canonical SMILES | C#CCN1C2=CC=CC=C2C3=CC=CC=C31 |
Physical and Chemical Properties
The physical and chemical properties of 9-(prop-2-yn-1-yl)-9H-carbazole are summarized in the following table:
| Property | Value |
|---|---|
| Physical State | Solid |
| Density | 1.03 g/cm³ |
| Melting Point | 105-110°C |
| Boiling Point | 301.8°C at 760 mmHg |
| Flash Point | 136.3°C |
| LogP | 3.42770 |
| Polar Surface Area (PSA) | 4.93000 |
| Index of Refraction | 1.599 |
| Storage Condition | 2-8°C |
These physical properties highlight the compound's relatively high boiling point, moderate lipophilicity (LogP > 3), and aromatic character .
Synthesis Methods
Nucleophilic Substitution
The primary method for synthesizing 9-(prop-2-yn-1-yl)-9H-carbazole involves a nucleophilic substitution reaction between 9H-carbazole and propargyl bromide. This reaction typically proceeds under basic conditions in a polar aprotic solvent.
The general reaction scheme can be described as:
9H-carbazole + propargyl bromide → 9-(prop-2-yn-1-yl)-9H-carbazole
A practical synthetic procedure reported in literature involves:
-
Adding propargyl bromide to a suspension of 9H-carbazole and a base (typically K₂CO₃) in DMF
-
Stirring the reaction mixture at room temperature for several hours
-
Extracting the product with an organic solvent
The yield of this reaction is typically around 75%, producing colorless crystals of the desired product .
Spectral Information
The structural characterization of 9-(prop-2-yn-1-yl)-9H-carbazole can be performed using various spectroscopic techniques. Based on available data, the following spectral information helps confirm the identity and purity of the compound :
Mass Spectrometry
Mass spectrometric data for 9-(prop-2-yn-1-yl)-9H-carbazole includes predicted collision cross section values for various adducts:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 206.09642 | 148.5 |
| [M+Na]⁺ | 228.07836 | 164.1 |
| [M+NH₄]⁺ | 223.12296 | 155.3 |
| [M+K]⁺ | 244.05230 | 153.3 |
| [M-H]⁻ | 204.08186 | 144.0 |
| [M+Na-2H]⁻ | 226.06381 | 153.2 |
| [M]⁺ | 205.08859 | 148.9 |
| [M]⁻ | 205.08969 | 148.9 |
These values are useful for analytical identification of the compound using high-resolution mass spectrometry techniques .
| Hazard Statement | Description | Warning Category |
|---|---|---|
| H302 | Harmful if swallowed | Acute toxicity, oral |
| H315 | Causes skin irritation | Skin corrosion/irritation |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation |
Precautionary Statements
The following precautionary measures are recommended when handling 9-(prop-2-yn-1-yl)-9H-carbazole :
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray
-
P264: Wash hands thoroughly after handling
-
P280: Wear protective gloves/protective clothing/eye protection/face protection
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
Hazard Classes
The compound is classified under the following hazard classes :
-
Acute Toxicity 4
-
Skin Irritation 2
-
Eye Irritation 2A
-
Specific Target Organ Toxicity - Single Exposure 3
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume